molecular formula C22H23ClN2O3S B4157619 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide

Cat. No.: B4157619
M. Wt: 430.9 g/mol
InChI Key: VHJPMGNUJHKDBT-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl ring, and a diethylphenyl group

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-3-14-6-5-7-15(4-2)21(14)24-19(26)13-29-18-12-20(27)25(22(18)28)17-10-8-16(23)9-11-17/h5-11,18H,3-4,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJPMGNUJHKDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, including the formation of the pyrrolidinyl ring, the introduction of the chlorophenyl group, and the attachment of the diethylphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: Utilized in the development of new materials, including polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide include:

  • 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-N-(2-naphthyl)acetamide
  • 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-naphthyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.